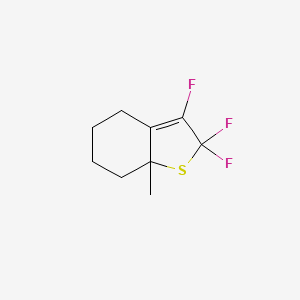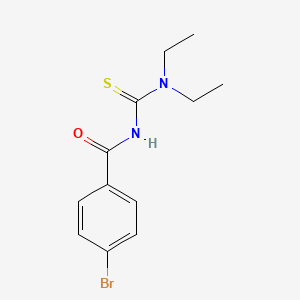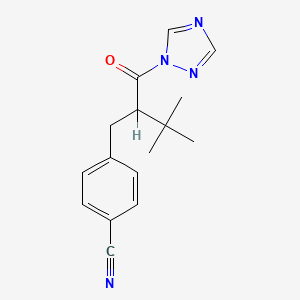
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits significant pharmacological activities, including antifungal, antiviral, and antibacterial properties . It is also used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves the inhibition of specific enzymes or pathways in target organisms . For example, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds such as fluconazole, itraconazole, and voriconazole . These compounds also belong to the 1,2,4-triazole family and exhibit similar antifungal activities . each compound has unique structural features that contribute to its specific pharmacological profile .
Eigenschaften
CAS-Nummer |
110577-55-4 |
|---|---|
Molekularformel |
C16H18N4O |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
4-[3,3-dimethyl-2-(1,2,4-triazole-1-carbonyl)butyl]benzonitrile |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)14(15(21)20-11-18-10-19-20)8-12-4-6-13(9-17)7-5-12/h4-7,10-11,14H,8H2,1-3H3 |
InChI-Schlüssel |
MOZRFMOTSRMRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)C#N)C(=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
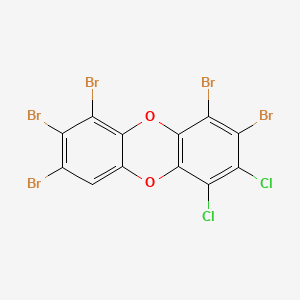
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
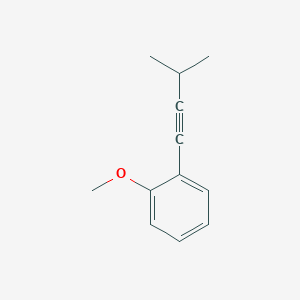
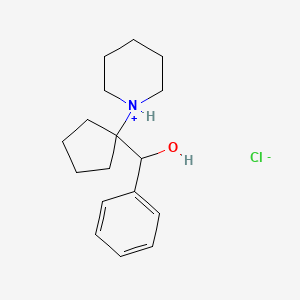
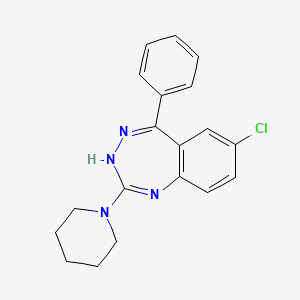
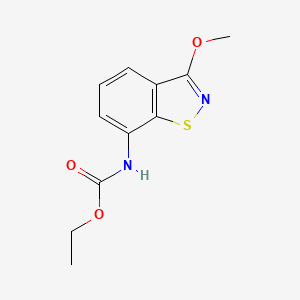
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
